4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-methylphenyl group at the 4-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with benzamidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and optimization of reaction parameters are crucial to achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Phenylpyrimidin-2-amine: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.
6-Phenylpyrimidin-2-amine: Similar structure but without the 2-methylphenyl substitution.
2-Methyl-4-phenylpyrimidine: Differently substituted pyrimidine with potential variations in reactivity and applications.
Uniqueness: 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine is unique due to the presence of both the 2-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(2-methylphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-7-5-6-10-14(12)16-11-15(19-17(18)20-16)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANGOHCXSKPRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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